molecular formula C19H16N4O4 B2407335 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899977-92-5

3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2407335
CAS No.: 899977-92-5
M. Wt: 364.361
InChI Key: HPPCDRFKELGFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899977-92-5) is a small molecule with a molecular formula of C19H16N4O4 and a molecular weight of 364.35 g/mol . This compound features a pyridazinone core, a scaffold of significant interest in medicinal chemistry due to its association with vasorelaxant and potential antihypertensive activities . Recent scientific investigations into novel pyridazin-3-one derivatives have demonstrated that this class of compounds can exhibit potent vasodilatory effects, with some analogs showing superior efficacy to standard reference drugs like hydralazine in pre-clinical models . The proposed mechanism of action for related compounds includes the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a subsequent significant increase in the production of nitric oxide (NO), a key signaling molecule in vascular relaxation . This makes such compounds valuable tools for researching cardiovascular diseases and vascular physiology. Furthermore, in silico ADMET studies on similar pyridazinone derivatives suggest promising drug-like properties, including good oral bioavailability and intestinal absorption profiles . Available in quantities from 4mg to 100mg with a purity of 90% or higher , this chemical is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-11-14(5-9-17(12)23(26)27)19(25)20-15-6-3-13(4-7-15)16-8-10-18(24)22(2)21-16/h3-11H,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPCDRFKELGFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyridazinone Core: Starting from a suitable precursor such as 3-methylpyridazine, the core can be synthesized through oxidation and subsequent cyclization reactions.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the nitrobenzoyl chloride with the pyridazinone derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug development studies.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and the pyridazinone core are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Compound A: 3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propanamide () Difference: Replaces the pyridazinone core with a dihydropyridine ring.
  • Compound B: 1-benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]urea () Difference: Substitutes pyridazinone with dihydropyridine and replaces the benzamide with a urea linker. Impact: Urea groups enhance solubility but may reduce membrane permeability due to increased polarity .

Substituent Variations

  • Compound C: 3-[2-(4-nitrophenylhydrazin]-3-oxo-N-phenylpropanamide () Difference: Features a hydrazine-linked nitro group instead of a direct benzamide nitro substituent.
  • Compound D: 4-{1-[3-Cyano-4-(trifluoromethyl)phenyl]cyclopropyl}-3-methyl-N-[1-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrrole-2-carboxamide () Difference: Incorporates a trifluoromethyl and cyano group instead of nitro, with a pyrrole-carboxamide backbone. Impact: Fluorinated groups improve metabolic stability but may increase molecular weight, affecting pharmacokinetics .

Physicochemical and Pharmacokinetic Profiles

Table 1: Key Properties of Target Compound vs. Analogs

Property Target Compound Compound A Compound B
Molecular Weight ~400 g/mol (estimated) 382 g/mol 395 g/mol
LogP ~2.5 (predicted) 1.8 3.1
Hydrogen Bond Donors 2 3 1
Nitro Group Present (para) Absent Absent

Biological Activity

3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3}. Its structure includes a nitrobenzamide moiety and a pyridazine ring, contributing to its biological properties.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds similar to this benzamide have shown promising antimicrobial effects against various pathogens.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Bromo-2-methoxy-N-(3-(1-methyl-6-oxo-pyridazin-3-yl)phenyl)benzenesulfonamideContains bromine substituentAntimicrobial
4-Amino-N-(3-(1-methylpyridazinone)phenyl)benzenesulfonamideAmino group instead of methoxyAnti-inflammatory
6-Oxo-pyridazin derivativesVaries in substituents on pyridazine ringEnzyme inhibitors

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific protein targets involved in cell signaling pathways. For example, inhibition of c-Myc-Max dimerization has been noted in related compounds, which could imply a similar action for this compound.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Study : A study demonstrated that a related compound inhibited the growth of c-Myc-overexpressing cancer cells, leading to significant growth arrest at the G0/G1 phase. This suggests potential for therapeutic applications in cancers where c-Myc is overexpressed .
  • Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of benzamide derivatives against resistant bacterial strains, indicating that modifications in the structure can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide?

  • Methodological Answer : The compound can be synthesized via amide bond formation between 4-nitrobenzoyl chloride derivatives and substituted aniline intermediates. Key steps include:

  • Amide Coupling : React 3-methyl-4-nitrobenzoyl chloride with 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline under Schotten-Baumann conditions (base: K₂CO₃; solvent: CH₃CN) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Employ a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C4, methyl groups on pyridazine and benzene rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₁₇N₅O₄; expected [M+H]⁺: 416.13) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect side products .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based assays, given structural similarity to pyridazine-based inhibitors .
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/EtOH mix) and analyze with software like Mercury or WinGX for bond angles, torsion, and packing interactions .
  • Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* basis set) to identify discrepancies in nitro group orientation or hydrogen bonding .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Reanalyze batches via HPLC-MS to rule out impurities (e.g., unreacted aniline intermediates) .
  • Dose-Response Curves : Perform IC₅₀ assays in triplicate with standardized cell lines (e.g., HeLa, MCF-7) to ensure reproducibility .
  • Structural Analog Comparison : Test analogs (e.g., 4-chloro instead of 4-nitro) to isolate electronic effects on activity .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), bioavailability, and BBB permeability. The nitro group may reduce metabolic stability, requiring prodrug strategies .
  • Docking Studies : Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina; prioritize poses with hydrogen bonds to pyridazine’s carbonyl group .

Q. What experimental designs optimize structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer :

  • Substituent Scanning : Synthesize derivatives with varying substituents (e.g., -CF₃, -OCH₃) on the benzamide ring to assess electronic effects .
  • Free-Wilson Analysis : Statistically correlate substituent changes with bioactivity (e.g., IC₅₀ shifts in kinase assays) .

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Methodological Answer :

  • Activation Optimization : Replace 4-nitrobenzoyl chloride with in-situ activation of the carboxylic acid (e.g., HATU/DIPEA) to improve reactivity .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.